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Compound of Interest |

Compound Name: 4-Chloro-2-methoxybenzaldehyde
CAS No.: 53581-86-5
Cat. No.: B1590457
- 7

Executive Summary

4-Chloro-2-methoxybenzaldehyde (CAS 54788-17-9) is a high-value pharmacophore
intermediate used extensively in the synthesis of small-molecule kinase inhibitors and
neuroactive agents. Distinguished by its ortho-methoxy substitution, this scaffold offers unique
electronic properties—combining the electron-withdrawing nature of the chloro group with the
electron-donating methoxy moiety—to modulate lipophilicity and metabolic stability in drug
candidates. This guide outlines the critical parameters for its synthesis, handling, and
application in medicinal chemistry.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7]
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Property Specification
Molecular Formula CsH7CIO2
Molecular Weight 170.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 70-75 °C
Boiling Point ~268 °C (at 760 mmHQg)
N Soluble in DMSO, Methanol, DCM, Ethyl
Solubility )
Acetate; Insoluble in water
K N/A (Non-ionizable under physiological
a

P conditions)
Storage 2-8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

Route A: Nucleophilic Aromatic Substitution (SNAr) -

Preferred

This method is favored in GMP environments due to its high regioselectivity and yield

compared to electrophilic aromatic substitution.

Protocol:

Precursor: 2-Fluoro-4-chlorobenzaldehyde
Reagent: Sodium Methoxide (NaOMe)
Solvent: Methanol (anhydrous)

Conditions: 50 °C, 3 hours

e Charge a reaction vessel with 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and anhydrous

methanol.
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e Add NaOMe (1.05 eq, 25% wt solution in MeOH) dropwise while maintaining internal
temperature < 30 °C.

e Heat the mixture to 50 °C and stir for 3 hours. Monitor conversion via HPLC (Target: < 0.5%
starting material).

o Workup: Concentrate to 50% volume. Dilute with water and extract with ethyl acetate.

 Purification: Recrystallization from hexanes/EtOAc yields the product as off-white needles
(Yield: >75%).

Route B: Vilsmeier-Haack Formylation — Classic

Suitable for laboratory-scale synthesis where 3-chloroanisole is the starting material.
e Precursor: 3-Chloroanisole
e Reagents: Phosphorus Oxychloride (POCIs), Dimethylformamide (DMF)[1][2]

o Mechanism: Electrophilic attack of the chloroiminium ion at the para-position relative to the
methoxy group (sterically favored over ortho).

>75% Yield
NaOMe / MeOH High Regioselectivity

2-Fluoro-4-chlorobenzaldehyde ———# (SNAY)

4-Chloro-2-methoxybenzaldehyde

Moderate Yield (CAS 54788-17-9)
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Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to
Route B (bottom).

Medicinal Chemistry Applications
Kinase Inhibitor Development
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The 4-chloro-2-methoxy phenyl motif is a "privileged scaffold” in kinase inhibition. The methoxy
group functions as a hydrogen bond acceptor, often interacting with the hinge region of kinases
(e.g., BTK, CDK4/6), while the chlorine atom fills hydrophobic pockets (gatekeeper residues),
enhancing potency and selectivity.

Neuropharmacology (Dopamine Modulation)
Research indicates that derivatives of this aldehyde exhibit antipsychotic properties.[3]

e Mechanism: Inhibition of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine
synthesis).[3]

» Effect: Reduction of downstream dopamine levels, offering a potential pathway for treating
schizophrenia and bipolar disorders without direct receptor antagonism.

Reactivity & Functionalization

The aldehyde functionality serves as a versatile "handle" for divergent synthesis:
o Reductive Amination: Reaction with primary amines + NaBH(OACc)3

Secondary amines (common in GPCR ligands).

» Knoevenagel Condensation: Reaction with malononitrile

Acrylonitriles (Michael acceptors for covalent inhibition).

4-Chloro-2-methoxybenzaldehyde

Reductive Amination Knoevenagel Condensation Oxidation
(R-NH2, NaBH(OACc)3) (Malononitrile, Base) (NaClO2, H202)
Benzylamines Acrylonitriles Benzoic Acids
(GPCR Ligands) (Covalent Kinase Inhibitors) (Peptidomimetics)
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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.

Analytical Characterization

To ensure the integrity of your starting material, verify against these spectral standards:

'H NMR Spectroscopy (400 MHz, DMSO-de)

e 010.28 (s, 1H): Aldehyde proton (-CHO). Distinctive singlet, highly deshielded.

0 7.72 (d, J=8.2 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).

0 7.25 (d, J=1.8 Hz, 1H): Aromatic proton at C3 (ortho to methoxy). Shielded by the OMe
group.

0 7.15 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton at C5. Shows coupling to both C6 and C3.

0 3.94 (s, 3H): Methoxy protons (-OCHs). Strong singlet.

Infrared (IR) Spectroscopy

e 1685 cm~1: C=0 Stretch (Strong, Aldehyde).
e 1250 cm~1: C-O-C Asymmetric Stretch (Aryl ether).

e 810 cm~1: C-CI Stretch.

Safety & Handling (GHS Classification)

Signal Word:WARNING
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Hazard Code Description Precaution

H302 Harmful if swallowed Do not eat/drink in lab.

Wear nitrile gloves (min
0.11mm).

H312 Harmful in contact with skin

H315/H319 Causes skin/eye irritation Use chemical safety goggles.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1590457#4-chloro-2-methoxybenzaldehyde-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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